REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[C:10](=[O:15])([O:12][CH2:13][CH3:14])N.N.[CH2:17]([OH:19])[CH3:18].[CH2:20]([OH:22])C>>[CH2:13]([O:12][C:10]([NH:1][C:2]1[CH:7]=[C:6]([NH:8][C:20]([O:19][CH2:17][CH3:18])=[O:22])[CH:5]=[CH:4][C:3]=1[CH3:9])=[O:15])[CH3:14] |f:2.3|
|
Name
|
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)N)C
|
Name
|
|
Quantity
|
1782 g
|
Type
|
reactant
|
Smiles
|
C(N)(OCC)=O
|
Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
reactant
|
Smiles
|
N.C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
intensively stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
are distilled off per hour
|
Type
|
CUSTOM
|
Details
|
The autoclave is adjusted to a pressure of from 6 to 10 bar by means of a control valve
|
Type
|
CONCENTRATION
|
Details
|
the ethanol concentration
|
Type
|
TEMPERATURE
|
Details
|
to cool down
|
Type
|
DISTILLATION
|
Details
|
the alcohol is distilled at 40° to 90° C./90 mbar
|
Type
|
CUSTOM
|
Details
|
is taken up with 1200 g of water at 95° C.
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
CUSTOM
|
Details
|
reprecipitated at 40° C
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)NC1=C(C=CC(=C1)NC(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170.4 g | |
YIELD: PERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |